molecular formula C15H15BrN2O3 B302569 4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol

4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol

Cat. No. B302569
M. Wt: 351.19 g/mol
InChI Key: UTIOCIIPXALBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol, also known as BMF-AM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent activator of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain. The purpose of

Scientific Research Applications

Copper Complexes and Catalytic Activity

The compound has been used in the synthesis of unsymmetrical dinuclear copper(II) complexes, which serve as models for the active sites of type 3 copper proteins. These complexes show potential for understanding the influence of a thioether group near the metal site, crucial for catalytic activities like catecholase activity (Merkel et al., 2005).

Structural and Thermal Analysis in Metal Complexes

The compound contributes to the formation of copper(II) and oxido-vanadium(IV) complexes with distinct geometries. These complexes, characterized by various analytical methods, offer insights into their structural and thermal properties, which can be pivotal in materials science and catalysis (Takjoo et al., 2013).

Role in Organic Synthesis

It plays a role in the Diels−Alder reaction of 2-amino-substituted furans, a method for preparing substituted anilines. This process is significant for regioselective synthesis in organic chemistry, where the compound participates in cycloadditions and subsequent transformations (Padwa et al., 1997).

Reactions with Schiff Base Formation

The compound is involved in reactions with Reformatsky reagent to form specific azaspiro compounds. These reactions, involving Schiff base formation and intramolecular cyclization, are essential in synthesizing complex organic structures (Nikiforova et al., 2021).

Molecular Interactions in Crystal Structures

It's used in synthesizing compounds like rac-1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl morpholine-4-carbodithioate, providing insights into molecular interactions within crystal structures. Such research is vital for understanding molecular geometry and intramolecular forces (Sarbu et al., 2013).

Unsymmetrical Ligands in Copper Complexes

The compound helps in creating unsymmetrical and potentially dinucleating ligands for copper(II) complexes. These complexes are investigated for their potential in mimicking certain biological systems and chemical reactions (Adams et al., 1995).

Bromination Catalysis

It participates in bromoperoxidase-catalyzed bromination reactions, contributing to understanding selective bromination processes. This research is significant in organic synthesis, particularly in reactions involving electrophilic substitution (Wischang & Hartung, 2012).

properties

Product Name

4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

4-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylideneamino]phenol

InChI

InChI=1S/C15H15BrN2O3/c16-14-9-13(10-17-11-1-3-12(19)4-2-11)21-15(14)18-5-7-20-8-6-18/h1-4,9-10,19H,5-8H2

InChI Key

UTIOCIIPXALBEQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(O2)C=NC3=CC=C(C=C3)O)Br

Canonical SMILES

C1COCCN1C2=C(C=C(O2)C=NC3=CC=C(C=C3)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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